molecular formula C5H13ClN2O2 B12415685 L-Ornithine-2,3,3,4,4,5,5-D7 hcl

L-Ornithine-2,3,3,4,4,5,5-D7 hcl

Cat. No.: B12415685
M. Wt: 175.66 g/mol
InChI Key: GGTYBZJRPHEQDG-AHQNDZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride is a deuterium-labeled derivative of L-Ornithine hydrochloride. L-Ornithine is a free amino acid that plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen in the body . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride involves the incorporation of deuterium atoms into the L-Ornithine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process often requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods

Industrial production of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .

Scientific Research Applications

L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride exerts its effects primarily through its role in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamylase, which catalyzes the conversion of ornithine and carbamoyl phosphate to citrulline. This reaction is a key step in the urea cycle, which is essential for the detoxification of ammonia in the body .

Comparison with Similar Compounds

Similar Compounds

    L-Ornithine hydrochloride: The non-deuterated form of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride.

    L-Ornithine-3,3,4,4,5,5-D6 hydrochloride: Another deuterium-labeled derivative with deuterium atoms at different positions.

    L-Arginine hydrochloride: Another amino acid involved in the urea cycle .

Uniqueness

L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride is unique due to its specific deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and metabolic pathways. The presence of deuterium atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, providing valuable insights in various research applications .

Properties

Molecular Formula

C5H13ClN2O2

Molecular Weight

175.66 g/mol

IUPAC Name

(2S)-2,5-diamino-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride

InChI

InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D;

InChI Key

GGTYBZJRPHEQDG-AHQNDZJWSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl

Canonical SMILES

C(CC(C(=O)O)N)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.